

Spectroscopic Characterization of (2-Bromo-5-methoxyphenyl)methanamine: A Technical Guide

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Compound of Interest

Compound Name: (2-Bromo-5-methoxyphenyl)methanamine

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This technical guide provides an in-depth analysis of the spectroscopic data for **(2-Bromo-5-methoxyphenyl)methanamine**, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is crucial for confirming the molecular structure and purity of the compound, which are fundamental requirements for its application in further research and development.

Molecular Structure and Spectroscopic Overview

(2-Bromo-5-methoxyphenyl)methanamine possesses a substituted benzene ring with a bromine atom, a methoxy group, and a methanamine group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for quality control and for elucidating reaction mechanisms involving this compound.

Figure 1: Chemical structure of (2-Bromo-5-methoxyphenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the expected ^1H and ^{13}C NMR spectra of **(2-Bromo-5-methoxyphenyl)methanamine** based on the analysis of structurally similar compounds.[\[1\]](#)

^1H NMR Spectroscopy

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.35	d	1H	Ar-H
~6.80	d	1H	Ar-H
~6.65	dd	1H	Ar-H
~3.85	s	2H	$-\text{CH}_2\text{NH}_2$
~3.78	s	3H	$-\text{OCH}_3$
~1.60	br s	2H	$-\text{NH}_2$

Interpretation of the ^1H NMR Spectrum:

- Aromatic Protons:** The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the bromine atom is likely to be the most deshielded and appear as a doublet. The other two protons will also appear as doublets or a doublet of doublets, with coupling constants typical for ortho and meta coupling.
- Methylene Protons ($-\text{CH}_2\text{NH}_2$):** The two protons of the aminomethyl group are expected to resonate as a singlet around 3.85 ppm.
- Methoxy Protons ($-\text{OCH}_3$):** The three protons of the methoxy group will appear as a sharp singlet at approximately 3.78 ppm.

- Amine Protons (-NH₂): The two protons of the primary amine will likely appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ , ppm)	Assignment
~159.0	Ar-C-OCH ₃
~141.0	Ar-C-CH ₂ NH ₂
~133.0	Ar-C-H
~115.0	Ar-C-Br
~114.0	Ar-C-H
~113.0	Ar-C-H
~55.5	-OCH ₃
~45.0	-CH ₂ NH ₂

Interpretation of the ¹³C NMR Spectrum:

- Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating methoxy group will be the most shielded, while the carbon attached to the bromine atom will be deshielded.
- Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 55.5 ppm.
- Methylene Carbon (-CH₂NH₂): The carbon of the aminomethyl group will be observed at approximately 45.0 ppm.

Experimental Protocol for NMR Spectroscopy

Figure 2: A generalized workflow for acquiring NMR spectra.

- Sample Preparation: Accurately weigh approximately 10-20 mg of **(2-Bromo-5-methoxyphenyl)methanamine** and dissolve it in a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For the ¹H spectrum, perform integration to determine the relative number of protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3380-3250	Medium, Broad	N-H stretch (primary amine)
3050-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1600, 1480	Strong	C=C stretch (aromatic ring)
1240	Strong	C-O stretch (aryl ether)
1040	Strong	C-N stretch (amine)
780	Strong	C-Br stretch

Interpretation of the IR Spectrum:

- N-H Stretch: The presence of a primary amine is indicated by a medium to broad absorption band in the region of $3380\text{-}3250\text{ cm}^{-1}$.
- C-H Stretches: Aromatic C-H stretches are expected in the $3050\text{-}3000\text{ cm}^{-1}$ region, while aliphatic C-H stretches from the methylene and methoxy groups will appear between 2950 and 2850 cm^{-1} .
- C=C Stretch: The aromatic ring will show characteristic C=C stretching vibrations at approximately 1600 and 1480 cm^{-1} .
- C-O and C-N Stretches: A strong band around 1240 cm^{-1} is indicative of the aryl ether C-O stretch. The C-N stretch of the amine is expected around 1040 cm^{-1} .
- C-Br Stretch: The C-Br stretching vibration is typically observed as a strong band in the fingerprint region, around 780 cm^{-1} .

Experimental Protocol for IR Spectroscopy

Figure 3: A standard workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

- Sample Preparation: For a liquid sample, a small drop can be placed directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. For a solid, a small amount of the powder is pressed firmly against the ATR crystal.
- Background Collection: A background spectrum of the clean, empty ATR crystal is collected to account for atmospheric and instrumental interferences.
- Sample Analysis: The sample spectrum is then collected.
- Data Processing: The background is automatically subtracted from the sample spectrum. The resulting spectrum can be analyzed to identify the characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Reported Mass Spectrometry Data:

A reported LCMS analysis of **(2-Bromo-5-methoxyphenyl)methanamine** showed protonated molecular ion peaks at m/z = 216.9 and 219.0.[\[2\]](#)

m/z	Relative Intensity	Assignment
216, 218	~1:1	$[M+H]^+$ (isotopic pattern for one Br atom)
200, 202	Variable	$[M-NH_2]^+$
186, 188	Variable	$[M-CH_2NH_2]^+$
107	Variable	$[M-Br-CH_2NH_2]^+$

Interpretation of the Mass Spectrum:

- Molecular Ion Peak: The presence of bromine with its two isotopes (^{79}Br and ^{81}Br) in nearly equal abundance will result in a characteristic M and M+2 isotopic pattern for the molecular ion peak. For the protonated molecule, this will appear at m/z 216 and 218.
- Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Common fragmentation pathways include the loss of the amino group ($-\text{NH}_2$) to give fragments at m/z 200 and 202, and the loss of the aminomethyl group ($-\text{CH}_2\text{NH}_2$) resulting in fragments at m/z 186 and 188. Further fragmentation could involve the loss of the bromine atom.

Figure 4: Proposed fragmentation pathway for **(2-Bromo-5-methoxyphenyl)methanamine** in mass spectrometry.

Experimental Protocol for Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) with a small amount of formic acid to promote protonation.
- Infusion and Ionization: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this type of molecule.

- Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection and Data Analysis: The detector records the abundance of each ion, and the resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of **(2-Bromo-5-methoxyphenyl)methanamine**. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and provides a valuable reference for quality control and future research. The detailed interpretation and standardized protocols outlined herein are intended to support researchers in their work with this important chemical compound.

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